1-Bromo-8-(bromomethyl)naphthalene
Overview
Description
1-Bromo-8-(bromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₈Br₂ It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-8-(bromomethyl)naphthalene can be synthesized through the bromination of 8-methylnaphthalene. The process typically involves the use of bromine (Br₂) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using controlled environments to maximize yield and purity. The use of N-bromosuccinimide (NBS) in the presence of light or radical initiators is a common method for achieving selective bromination .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as cyanide (CN⁻) to form nitriles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the naphthalene ring.
Coupling Reactions: It can form Grignard reagents or organolithium compounds, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for selective bromination.
Cyanide (CN⁻): For substitution reactions to form nitriles.
Grignard Reagents: For coupling reactions to form carbon-carbon bonds.
Major Products Formed:
Nitriles: Formed through substitution reactions.
Organolithium Compounds: Formed through coupling reactions.
Scientific Research Applications
1-Bromo-8-(bromomethyl)naphthalene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of pharmaceutical compounds due to its reactivity and ability to form diverse chemical structures.
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Bromo-8-(bromomethyl)naphthalene exerts its effects involves the reactivity of the bromine atoms. The bromine atoms can participate in electrophilic substitution reactions, where they are replaced by other nucleophiles. This reactivity is facilitated by the electron-rich naphthalene ring, which stabilizes the transition state during the reaction .
Comparison with Similar Compounds
1-Bromonaphthalene: A simpler derivative with a single bromine atom at the 1 position.
1-Bromo-4-methylnaphthalene: Another derivative with a bromine atom at the 1 position and a methyl group at the 4 position.
Uniqueness: 1-Bromo-8-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo selective substitution and coupling reactions distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-bromo-8-(bromomethyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGOMNXLAWWDCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CBr)C(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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